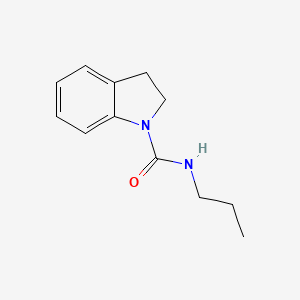

1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl-

Description

1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- (CAS: 61589-23-9) is a substituted indole derivative characterized by a partially saturated indole ring (2,3-dihydro) and an N-propyl carboxamide group at the 1-position. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol (estimated based on analogs in and ). Indole derivatives are pharmacologically significant due to their structural resemblance to tryptophan and serotonin, making them candidates for drug discovery in neurological and oncological applications.

The N-propyl substituent introduces a linear alkyl chain, which may influence lipophilicity and receptor-binding interactions. Limited experimental data are available for this compound, but its structural analogs provide insights into its properties .

Properties

IUPAC Name |

N-propyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-8-13-12(15)14-9-7-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQIQTNTQUABON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392521 | |

| Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61589-23-9 | |

| Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- involves several steps. One common method is the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, which consistently gives the corresponding indole in a 40-50% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and malononitrile . Major products formed from these reactions include phthalhydrazide and heterodienes .

Scientific Research Applications

1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- has numerous scientific research applications. It is used in the development of antiviral agents, anticancer drugs, and anti-inflammatory compounds . Its derivatives have shown inhibitory activity against influenza A and Coxsackie B4 viruses . Additionally, indole derivatives are being explored for their potential in treating various disorders, including diabetes, malaria, and Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- involves its interaction with specific molecular targets and pathways. For example, some indole derivatives exert their effects by inhibiting enzymes or binding to receptors involved in viral replication or inflammation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended therapeutic use.

Comparison with Similar Compounds

Key Trends and Research Findings

Substituent Effects on PSA :

- Linear alkyl chains (e.g., N-propyl) result in lower PSA (~32–34 Ų) compared to aromatic substituents (e.g., 3-phenyl: 46.33 Ų). PSA correlates with membrane permeability and solubility; lower values suggest better bioavailability for N-alkyl analogs .

- Bulky groups (e.g., diethylphenyl in 100825-65-8) drastically increase PSA (66.48 Ų), likely reducing blood-brain barrier penetration .

Lipophilicity and Bioactivity: N-propyl and N-isopropyl analogs share identical molecular formulas but differ in branching. The linear N-propyl chain may enhance hydrophobic interactions in nonpolar binding pockets compared to the branched isopropyl group .

Synthetic Accessibility :

- N-propyl derivatives are typically synthesized via alkylation of the carboxamide nitrogen using propyl halides or reductive amination. The dihydro indole core may require hydrogenation of indole precursors .

Biological Activity

1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- (CAS No. 61589-23-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- features an indole ring system, which is known for its role in various biological processes. The compound can be represented as follows:

This structure contributes to its interactions with biological targets.

Antiproliferative Effects

Research has indicated that derivatives of indole-1-carboxamides exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the efficacy of a library of 1H-indole-2-carboxamides as inhibitors of the androgen receptor (AR), specifically targeting the BF3 allosteric site. These compounds demonstrated strong antiproliferative effects against LNCaP prostate cancer cells and enzalutamide-resistant variants, suggesting their potential as alternative treatments for castration-resistant prostate cancers .

Neuropharmacological Activity

Indole derivatives have been studied for their interactions with dopamine receptors. Specifically, compounds similar to 1H-Indole-1-carboxamide have shown promise in modulating D2 and D3 receptor activities, which are critical in the context of addiction and mood disorders. The modulation of these receptors can influence behavioral responses and may offer therapeutic avenues for conditions such as schizophrenia and depression .

The biological activity of 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl- is primarily attributed to its ability to bind to specific receptors and enzymes within cellular pathways. This binding can lead to:

- Inhibition of Cell Proliferation : By interfering with signaling pathways involved in cell growth.

- Modulation of Neurotransmitter Receptors : Particularly dopamine receptors which play a role in mood regulation and addiction behaviors.

Case Studies

- Anticancer Activity : A study on various indole derivatives showed that certain modifications greatly enhance their ability to inhibit cancer cell growth. The lead compounds from this study exhibited IC50 values in the low micromolar range against prostate cancer cell lines .

- Neuropharmacological Studies : In behavioral assays involving rodent models, compounds similar to 1H-Indole-1-carboxamide were effective in reducing cocaine-seeking behavior by modulating D3 receptor activity, indicating potential for addiction treatment .

Comparative Analysis

To better understand the biological activity of 1H-Indole-1-carboxamide, a comparison with other similar compounds is useful:

| Compound Name | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1H-Indole-2-carboxamide | Antiproliferative | 0.5 - 5 | Effective against LNCaP cells |

| NGB2904 | D3 Antagonist | ~10 | Reduces cocaine-seeking behavior |

| PD128907 | D3 Agonist | ~13 | Modulates dopamine receptor activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1H-Indole-1-carboxamide, 2,3-dihydro-N-propyl-?

Answer:

The synthesis of this compound typically involves functionalizing the indole core via carboxamide bond formation. A common approach includes:

Indole Activation : Reacting 2,3-dihydro-1H-indole with a propylamine derivative under coupling conditions (e.g., using carbodiimide-based reagents like EDC or DCC) to form the carboxamide bond .

Protection/Deprotection Strategies : Protecting reactive groups (e.g., hydroxyl or amino) during synthesis to prevent side reactions. For example, tert-butoxycarbonyl (Boc) protection can stabilize intermediates .

Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization to isolate the target compound.

Key Considerations: Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or DMF) to enhance yield. Validate intermediates via LC-MS or NMR .

Basic: How can researchers characterize the molecular structure of this compound?

Answer:

Structural elucidation relies on a combination of spectroscopic and computational tools:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the indole backbone and propylcarboxamide substituents. Key signals include aromatic protons (δ 6.5–7.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, if crystalline forms are obtainable .

- PubChem Data : Cross-reference computed properties (e.g., InChIKey, SMILES) with experimental data .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

Contradictions (e.g., unexpected NMR shifts or MS fragments) arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

Multi-Technique Validation : Combine NMR, IR, and X-ray data to confirm structural assignments .

Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .

Isotopic Labeling : Track specific atoms (e.g., ¹⁵N or ¹³C) to clarify ambiguous signals.

Reference Standards : Compare data with NIST or PubChem entries for analogous indole derivatives .

Advanced: What strategies optimize the yield of 1H-Indole-1-carboxamide derivatives during multi-step synthesis?

Answer:

Yield optimization requires systematic experimental design:

- Reaction Monitoring : Use TLC or in-situ FTIR to track reaction progress and identify bottlenecks .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve carboxamide bond formation.

- Temperature Gradients : Gradual heating (e.g., 40–80°C) minimizes decomposition of heat-sensitive intermediates.

Example Workflow:

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Indole activation | EDC, DMF, 25°C | 65–75 | |

| Propylamine coupling | Propylamine, DCM, 0°C | 80–85 |

Advanced: What in vitro models are suitable for studying the biological activity of this compound?

Answer:

While direct biological data for this compound is limited, analogous indole carboxamides (e.g., dirlotapide) suggest these models:

Enzyme Inhibition Assays : Test interactions with targets like monoamine oxidases (MAOs) or kinases using fluorogenic substrates .

Cell-Based Studies : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity or apoptosis via MTT assays .

Molecular Docking : Predict binding affinity to receptors (e.g., serotonin receptors) using AutoDock or Schrödinger .

Note: Validate results with positive controls (e.g., known MAO inhibitors) and replicate experiments to ensure statistical significance .

Advanced: How do substituents on the indole ring influence the compound’s reactivity in nucleophilic reactions?

Answer:

Substituents modulate electronic and steric effects:

- Electron-Withdrawing Groups (EWGs) : Enhance carboxamide electrophilicity, facilitating nucleophilic attack at the carbonyl carbon .

- Electron-Donating Groups (EDGs) : Stabilize the indole aromatic system, potentially reducing reactivity at the carboxamide site.

- Steric Hindrance : Bulky groups (e.g., propyl) near the reaction center may slow kinetics.

Experimental Validation: Compare reaction rates of substituted derivatives (e.g., bromo vs. methoxy groups) under identical conditions .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize reactive byproducts (e.g., acidic/basic waste) before disposal.

- Emergency Procedures : Maintain spill kits and eye-wash stations accessible.

Reference: Follow OSHA/GHS guidelines, though specific hazard data for this compound may require extrapolation from similar indoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.